2-((4-Aminophenyl)methyl)nota
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Aminophenyl)methyl)nota typically involves the modification of macrocyclic ligands. One common method includes the reaction of 1,4,7-triazonine-1,4,7-triacetic acid with 4-aminobenzyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-((4-Aminophenyl)methyl)nota undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((4-Aminophenyl)methyl)nota is widely used in scientific research due to its stability and chelating properties. Its applications include:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of catalysts and materials science.
Mechanism of Action
The mechanism of action of 2-((4-Aminophenyl)methyl)nota involves its ability to form stable complexes with metal ions. The compound’s tridentate binding mode allows it to effectively chelate metal ions, forming six-coordinate complexes. This chelation process is crucial in various applications, including enhancing the stability and solubility of metal ions in biological and industrial systems .
Comparison with Similar Compounds
- 2-((4-Methoxyphenyl)methyl)nota
- 2-((4-Chlorophenyl)methyl)nota
- 2-((4-Nitrophenyl)methyl)nota
Comparison: 2-((4-Aminophenyl)methyl)nota is unique due to its amino group, which provides additional sites for chemical modification and enhances its chelating ability. Compared to its methoxy, chloro, and nitro analogs, the amino derivative exhibits higher stability and versatility in forming complexes with various metal ions .
Properties
IUPAC Name |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142131-37-1 |
Source
|
Record name | 2-((4-Aminophenyl)methyl)nota | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142131371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-AMINOPHENYL)METHYL)NOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A652F51BH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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